benzyl N-(4-nitrophenyl)carbamate

Acetylcholinesterase inhibition Serine hydrolase probe Pre-steady-state kinetics

Benzyl N-(4-nitrophenyl)carbamate bridges potency gaps in serine hydrolase inhibitor panels with a validated Ki of 0.07 mM against AChE-a 28.6-fold differential vs. the phenyl analog (Ki=2 mM) for SAR calibration. • Ki=0.07 mM (AChE): intermediate-potency standard for carbamate SAR • Orthogonal hydrogenolytic deprotection (Pd/C, H₂) for SPPS urea synthesis • Benchmark for urethanase engineering: computational (21.2) vs. experimental (22.9 kcal·mol⁻¹) activation barriers Supplied with batch-specific purity documentation.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 53821-12-8
Cat. No. B112746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(4-nitrophenyl)carbamate
CAS53821-12-8
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H12N2O4/c17-14(20-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)16(18)19/h1-9H,10H2,(H,15,17)
InChIKeyCCBJUOVCMNSVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl N-(4-nitrophenyl)carbamate Overview


Benzyl N-(4-nitrophenyl)carbamate (C₁₄H₁₂N₂O₄, MW 272.26 g/mol) is a synthetic carbamate ester in which a benzyl group is attached to the carbamate nitrogen and a 4-nitrophenyl moiety occupies the ester oxygen. The compound is a solid at ambient temperature (mp >109 °C, dec.) with calculated LogP 3.94, indicating moderate lipophilicity . It belongs to the broader class of 4-nitrophenyl N-substituted carbamates that function as active site-directed pseudosubstrate inhibitors of serine hydrolases and serve as versatile intermediates in organic synthesis [1].

1
Workflow Serine hydrolase inhibitor screening
2
Selection Intermediate-potency carbamate reference standard
3
Context Orthogonal benzyl-deprotection synthetic route

Benzyl N-(4-nitrophenyl)carbamate: Substitution Risks


4-Nitrophenyl N-substituted carbamates share a common core but differ profoundly in their enzyme inhibition constants, deprotection chemistry, and physicochemical properties. Replacing the benzyl substituent with a phenyl, alkyl, or bulky tert-butyl group alters the Ki for acetylcholinesterase by up to nearly 30-fold, as demonstrated in a systematic pre-steady-state kinetic study [1]. Furthermore, the benzyl group enables orthogonal hydrogenolytic deprotection (Pd/C, H₂) that is unavailable to alkyl or aryl analogs, directly impacting synthetic route design in solid-phase peptide synthesis . These quantifiable differences mean that in-class compounds cannot be interchanged without compromising experimental reproducibility and procurement specifications.

Target Compound
Benzyl N-(4-nitrophenyl)carbamate
Ki 0.07 mM (AChE); orthogonal hydrogenolytic deprotection
Potential Substitute
Phenyl or tert-butyl analog
Ki varies up to 28.6-fold; deprotection chemistry incompatible with benzyl-specific routes
Reported class-level QSAR data indicate that potency and synthetic compatibility may shift significantly with N-substituent changes. Direct substitution requires kinetic and route-specific validation.

Benzyl N-(4-nitrophenyl)carbamate: Differentiation Evidence


Acetylcholinesterase Inhibition: Benzyl vs. Phenyl Analog

In a direct head-to-head comparison within the same study, benzyl N-(4-nitrophenyl)carbamate (4-nitrophenyl benzylcarbamate) inhibited Electrophorus electricus acetylcholinesterase with a Ki of 0.07 mM at pH 7.0, 25°C. This represents a 28.6-fold higher affinity than the phenyl analog (4-nitrophenyl N-phenylcarbamate, Ki = 2 mM) under identical conditions [1]. The benzyl derivative also displayed intermediate potency relative to the tert-butyl and butyl analogs (both Ki = 0.029 mM, 2.4-fold more potent) and the allyl analog (Ki = 0.048 mM, 1.5-fold more potent) [1].

AChE Inhibition Ki
Head-to-head
Benzyl analog: Ki = 0.07 mM
vs. Phenyl
Ki = 2 mM (28.6-fold higher)
vs. tert-Butyl
Ki = 0.029 mM (2.4-fold lower)
Supports intermediate-potency reference selection for AChE SAR panels.
pH 7.0, 25°C, E. electricus AChE. Pre-steady-state kinetics.
Acetylcholinesterase inhibition Serine hydrolase probe Pre-steady-state kinetics

Cholesterol Esterase Inhibition and QSAR Model

Benzyl N-(4-nitrophenyl)carbamate is one of six 4-nitrophenyl N-substituted carbamates (designated compounds 1–6) characterized as pseudosubstrate inhibitors of porcine pancreatic cholesterol esterase [1]. Pre-steady-state kinetics established a two-step inhibition mechanism. Quantitative structure-activity relationship (QSAR) analysis across the series demonstrated significant correlations of -logKs (ρ* = -0.33) and log(k₂/k₋₂) (ρ* = 0.10) with the Taft steric constant σ*, providing a predictive framework in which the benzyl substituent's steric and electronic contributions are explicitly parameterized [1]. Individual Ki values are not reported in the abstract but are embedded in the published QSAR correlations.

Cholesterol Esterase QSAR
Class-level
ρ* = -0.33 (logKs); ρ* = 0.10 (log(k₂/k₋₂)) correlated with Taft σ*
Benzyl analog parameterized within a validated QSAR model. Individual Ki values context-dependent.
Porcine pancreatic cholesterol esterase. Exact Ki not abstracted.
Cholesterol esterase Pseudosubstrate inhibitor QSAR

Urethanase Model Substrate Validation

Benzyl N-(4-nitrophenyl)carbamate (designated pNC) was selected as a model urethane substrate for QM/MM mechanistic analysis of the metagenome-derived urethanase UMG-SP2, owing to its well-defined urethane bond [1]. The computationally calculated free energy barrier of 21.2 kcal·mol⁻¹ for the rate-determining step showed very good agreement with the experimentally derived barrier of 22.9 kcal·mol⁻¹ from turnover frequency (TOF) measurements, validating the computational model [1]. This establishes the compound as a reference substrate for urethanase research.

Urethanase Model Substrate
Method context
Calculated ΔG‡ 21.2 vs. Experimental ΔG‡ 22.9 kcal·mol⁻¹
Validated reference substrate for QM/MM urethanase mechanistic studies.
UMG-SP2 urethanase, M06-2X/MM, constant-pH neMD/MC simulations.
Urethanase Polyurethane degradation QM/MM Enzyme kinetics

Orthogonal Deprotection: Benzyl vs. Fmoc/Boc

The benzyl carbamate moiety in this compound is cleavable by catalytic hydrogenolysis (Pd/C, H₂) or strong acid (HBr/AcOH), conditions that are fully orthogonal to the base-labile Fmoc group and the acid-labile Boc group . Sigma-Aldrich explicitly lists it as a reactant for preparing mono-substituted urea side chains in solid-phase peptide synthesis and for synthesizing radiofluorinated quinoxalinedione derivatives . This orthogonality expands the accessible synthetic routes for complex peptide conjugates that cannot be realized with single protecting-group strategies.

Orthogonal Deprotection
Method context
Hydrogenolysis (Pd/C, H₂) or HBr/AcOH; stable to piperidine and TFA
Enables three-directional protection strategy for solid-phase urea synthesis.
Qualitative orthogonality per vendor protocols. No quantitative rate comparison.
Solid-phase peptide synthesis Protecting group Hydrogenolysis Urea bond formation

Benzyl N-(4-nitrophenyl)carbamate Applications


Serine Hydrolase Inhibitor Screening

The compound's well-quantified Ki values against acetylcholinesterase (0.07 mM) and its placement within cholesterol esterase QSAR models make it a valuable reference inhibitor for serine hydrolase screening panels. Researchers comparing inhibitor potency across a series of 4-nitrophenyl carbamates can use the benzyl analog as an intermediate-potency standard, bridging the potency gap between the weakly active phenyl analog (Ki = 2 mM) and the highly potent tert-butyl analog (Ki = 0.029 mM) [Section 3, Evidence 1 & 2].

Urethanase Characterization and Polyurethane Degradation

As a kinetically validated model urethane substrate, benzyl N-(4-nitrophenyl)carbamate enables mechanistic studies of urethanase enzymes relevant to plastic waste recycling. The availability of matched computational (21.2 kcal·mol⁻¹) and experimental (22.9 kcal·mol⁻¹) activation barriers provides a benchmark for evaluating engineered urethanase variants [Section 3, Evidence 3].

Solid-Phase Peptide Urea and Heterocyclic Synthesis

The benzyl carbamate's orthogonal hydrogenolytic deprotection, combined with its utility as a urea-forming reagent, directly supports the synthesis of mono-substituted urea side chains and radiofluorinated quinoxalinedione derivatives in medicinal chemistry programs. This application is documented in vendor technical protocols and is relevant to laboratories synthesizing compound libraries for CNS receptor targeting [Section 3, Evidence 4].

Acetylcholinesterase SAR Reference

The compound serves as a benchmark N-benzyl substituted carbamate in acetylcholinesterase SAR studies, where its Ki (0.07 mM) defines the activity baseline for evaluating new N-substituted analogs. The 28.6-fold potency differential relative to the N-phenyl analog provides a quantitative calibration point for validating computational docking models and pharmacophore hypotheses [Section 3, Evidence 1].

Application
Selection Property
Validation Focus
Serine hydrolase inhibitor screening
Intermediate-potency carbamate reference
AChE inhibition constant context
Urethanase characterization
Kinetically validated model substrate
QM/MM benchmark parameter review
Solid-phase peptide urea synthesis
Orthogonal benzyl carbamate deprotection
Synthetic route compatibility review
Acetylcholinesterase SAR studies
Quantified N-benzyl baseline affinity
Docking and pharmacophore model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl N-(4-nitrophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.